

Troubleshooting UniCarb-DR File Submission Errors with GlycoWorkbench

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Compound of Interest

Compound Name:	Unicarb
CAS No.:	75096-86-5
Cat. No.:	B13778978

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This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with submitting files generated in GlycoWorkbench to the **UniCarb-DR** database. Below you will find a comprehensive list of frequently asked questions and troubleshooting steps to ensure your .gwp files meet the submission criteria.

Frequently Asked Questions (FAQs) and Troubleshooting

1. Why was my GlycoWorkbench file rejected by **UniCarb-DR**?

There are several reasons why a **UniCarb-DR** submission might fail. The most common issues stem from incorrect file formatting, incomplete data, or non-compliance with the Minimum Information Required for a Glycomics Experiment (MIRAGE) guidelines.

2. What is the correct file format for **UniCarb-DR** submission?

UniCarb-DR exclusively accepts GlycoWorkbench files with a .gwp extension.^[1]^[2] This file is a workspace that contains all the necessary information about your glycan structure, mass spectrometry data, and annotations. Files with other extensions, such as .gws (GlycoWorkbench structure file), will be rejected.

3. What specific information must be included in my .gwp file?

To ensure your file is accepted, it must contain the following essential data points for each structure:

- **Glycan Structure:** A clearly drawn glycan structure is mandatory.
- **Peak List:** A comprehensive list of peaks from your mass spectrometry data.
- **Scan Name:** The scan name should be formatted to include the calculated mass and either the retention time or the G.U. value, separated by an "@" (e.g., 749.28@12.50 or 749.28@gu5.2).
- **Precursor m/z:** The observed mass of the precursor ion must be included in the scan properties.
- **Annotations:** Detailed annotations of your spectra are crucial for validation.

For a detailed guide on how to structure your .gwp file, **UniCarb-DR** provides a downloadable sample file that you can use as a template.^[1]

4. My file is in the correct .gwp format, but it's still being rejected. What should I check next?

If the file format is correct, the issue likely lies within the data itself. Here's a checklist to help you identify the problem:

- **MIRAGE Guideline Compliance:** Ensure that all the information in your file adheres to the MIRAGE reporting standards for glycomics experiments.^[2]
- **Annotation Validation:** Before submission, you must validate your annotations to remove any ambiguities, especially concerning cross-ring fragments. **UniCarb-DR's** protocol suggests that ambiguous assignments should be removed.

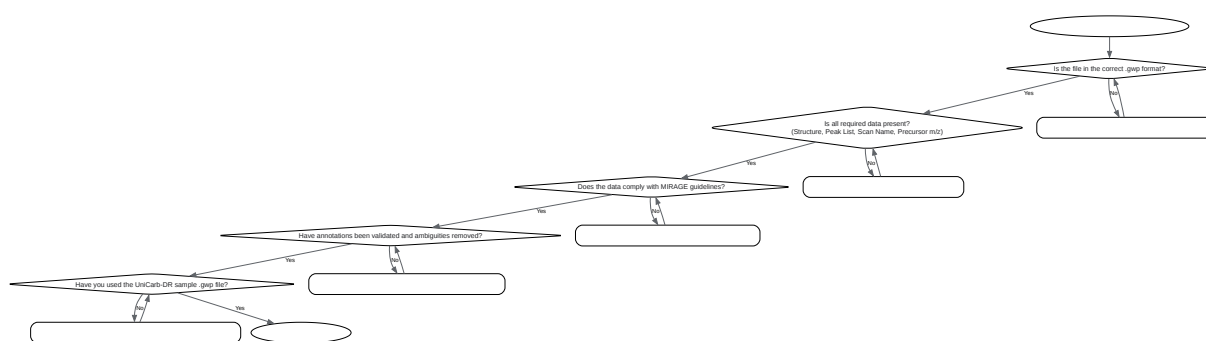
- **Completeness of Data:** Double-check that you have included all the necessary information as outlined in the previous question. Even a single missing field can lead to rejection.
- **Use of the UniCarb-DR Template:** To minimize errors, it is highly recommended to use the sample .gwp file provided by UniCarb-DR as a starting point.[\[1\]](#)

5. Where can I find the sample GlycoWorkbench file from UniCarb-DR?

The sample .gwp file is available for download on the UniCarb-DR website. Utilizing this template is a critical step in ensuring your submission is successful.[\[1\]](#)

Troubleshooting Workflow

The following diagram illustrates the recommended workflow for troubleshooting your GlycoWorkbench file before submitting it to UniCarb-DR.



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Caption: Troubleshooting workflow for **UniCarb-DR** file submission.

Quantitative Data Summary: Common Rejection Reasons

Rank	Reason for Rejection	Recommended Action
1	Incorrect File Format	Ensure the file has a .gwp extension.
2	Incomplete Data	Verify the presence of glycan structure, peak list, scan name, and precursor m/z.
3	Non-compliance with MIRAGE	Review and align your data with the MIRAGE guidelines.
4	Unvalidated Annotations	Manually inspect and remove any ambiguous annotations.
5	Not Using UniCarb-DR Template	Download and utilize the official sample .gwp file from UniCarb-DR.

Experimental Protocols

Protocol for Preparing a **UniCarb-DR** Compliant .gwp File:

- Download the **UniCarb-DR** Template: Navigate to the **UniCarb-DR** website and download the provided sample .gwp file.
- Open in GlycoWorkbench: Open the template file in your GlycoWorkbench software.
- Draw Your Glycan Structure: Use the GlycoWorkbench tools to accurately draw the glycan structure you have analyzed.
- Import Peak List: Import your mass spectrometry data, ensuring that the peak list is correctly loaded.
- Set Scan Properties:
 - Right-click on the scan and select "Properties."

- In the "Name" field, enter the calculated mass followed by "@" and the retention time or G.U. value (e.g., 749.28@12.50).
- In the "Precursor m/z" field, enter the observed mass of the precursor ion.
- Annotate Your Spectrum: Perform detailed annotation of your spectrum.
- Validate Annotations: Carefully review the annotations and remove any that are ambiguous, paying close attention to cross-ring fragments.
- Save Your File: Save the workspace as a .gwp file.
- Submit to **UniCarb-DR**: Proceed with the submission process on the **UniCarb-DR** portal.

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References

- [1. unicarb-dr.glycosmos.org](https://unicarb-dr.glycosmos.org) [unicarb-dr.glycosmos.org]
- [2. MIRAGE files](https://unicarb-dr.glycosmos.org) [unicarb-dr.glycosmos.org]
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